4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose is a disaccharide unit found in certain polysaccharides, particularly those derived from red algae. This compound is notable for its unique structure, which includes a 3,6-anhydro bridge in the galactose unit. It is a part of the larger family of sulfated galactans, which are known for their diverse biological activities and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose typically involves the extraction and purification from natural sources, such as red algae. The process includes several steps:
Extraction: The polysaccharides are extracted from the algae using hot water or dilute acid.
Purification: The extract is then purified using techniques like precipitation, dialysis, and chromatography.
Hydrolysis: The purified polysaccharides are hydrolyzed to release the disaccharide units.
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity. The use of enzymatic hydrolysis is being explored to improve the efficiency of the extraction process .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like aldehydes or carboxylic acids.
Reduction: This can convert the anhydro bridge into a more reactive form.
Substitution: Various substituents can be introduced at different positions on the galactose units.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galacturonic acid derivatives, while substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell wall structure and function in algae.
Medicine: Investigated for its potential as an anticoagulant and anti-inflammatory agent.
Industry: Used in the production of bioactive materials and as a functional ingredient in food and cosmetics
Wirkmechanismus
The mechanism of action of 4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose involves its interaction with specific proteins and enzymes. Its unique structure allows it to bind to certain molecular targets, influencing various biological pathways. For example, its sulfated form can interact with proteins involved in blood coagulation, thereby exerting anticoagulant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Agarobiose: Another disaccharide found in red algae, but with a different structural arrangement.
Carrageenan: A sulfated polysaccharide with similar biological activities but a different repeating unit structure
Uniqueness
4-O-beta-L-Galactopyranosyl-3,6-anhydro-L-galactose is unique due to its 3,6-anhydro bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions and applications .
Eigenschaften
Molekularformel |
C12H20O10 |
---|---|
Molekulargewicht |
324.28 g/mol |
IUPAC-Name |
2-hydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]acetaldehyde |
InChI |
InChI=1S/C12H20O10/c13-1-4(15)10-11(5(16)3-20-10)22-12-9(19)8(18)7(17)6(2-14)21-12/h1,4-12,14-19H,2-3H2 |
InChI-Schlüssel |
JPLATTLXZFUKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(O1)C(C=O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.